molecular formula C24H23NO B1158117 naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone

naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone

Cat. No.: B1158117
M. Wt: 341.5
InChI Key: OEESYRPHKQOKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone involves several steps. The general synthetic route includes the following steps:

Industrial production methods for synthetic cannabinoids like this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound .

Properties

Molecular Formula

C24H23NO

Molecular Weight

341.5

IUPAC Name

naphthalen-1-yl-(1-pentan-3-ylindol-3-yl)methanone

InChI

InChI=1S/C24H23NO/c1-3-18(4-2)25-16-22(20-13-7-8-15-23(20)25)24(26)21-14-9-11-17-10-5-6-12-19(17)21/h5-16,18H,3-4H2,1-2H3

InChI Key

OEESYRPHKQOKLA-UHFFFAOYSA-N

SMILES

CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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